

# Application Notes: Employing Bitartrate Compounds in Asymmetric Synthesis

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## Compound of Interest

Compound Name:	Bitartrate
Cat. No.:	B1229483

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## Introduction

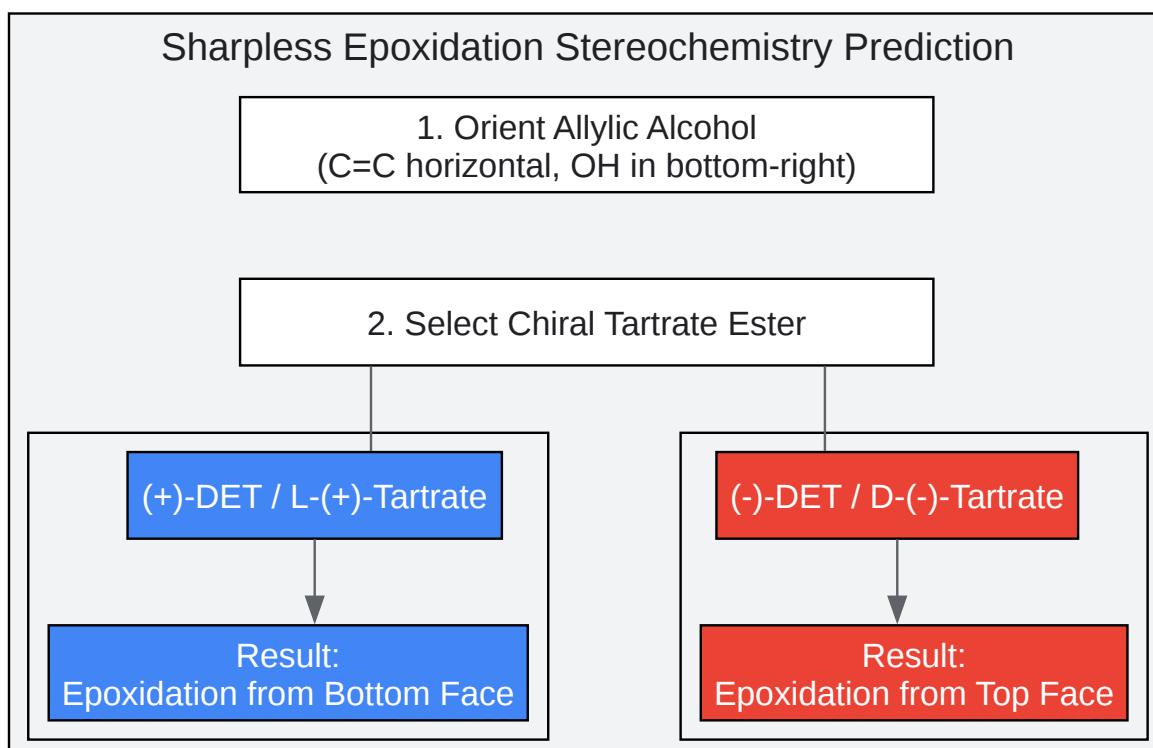
Tartaric acid and its derivatives, commonly referred to as **bitartrates** or tartrates, are invaluable chiral building blocks in the field of asymmetric synthesis.<sup>[1]</sup> Derived from a readily available and inexpensive natural product (grapes), these C<sub>2</sub>-symmetric compounds provide a powerful tool for chemists to introduce stereocenters with high levels of control.<sup>[1]</sup> Their utility spans a range of applications, from serving as chiral ligands in metal-catalyzed reactions to acting as resolving agents for racemic mixtures.<sup>[2][3]</sup> This document provides detailed application notes and protocols for two of the most significant uses of **bitartrate** compounds: the Sharpless Asymmetric Epoxidation and the chiral resolution of racemic amines.

## Application 1: The Sharpless Asymmetric Epoxidation of Allylic Alcohols

The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone reaction in organic synthesis that enables the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.<sup>[4]</sup> This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(Oi-Pr)<sub>4</sub>) and a chiral diethyl tartrate (DET) ester, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.<sup>[5][6]</sup> The choice of the DET enantiomer—either (+)-DET or (-)-DET—dictates the facial selectivity of the epoxidation, allowing for predictable synthesis of the desired epoxide enantiomer.<sup>[7]</sup> The resulting epoxyalcohols are versatile intermediates, readily converted into diols, aminoalcohols, and ethers, making the SAE a vital tool in the synthesis of numerous natural products and pharmaceuticals.<sup>[4][8]</sup>

## Logical Relationship: Predicting Stereochemical Outcome

The stereochemical outcome of the Sharpless epoxidation can be reliably predicted using a simple mnemonic. By orienting the allylic alcohol with the C-OH bond in the bottom right corner of a plane containing the double bond, the choice of tartrate ester determines the face of epoxidation.



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Caption: Logic diagram for predicting the epoxide stereochemistry based on the tartrate ester used.

## Quantitative Data

The Sharpless Asymmetric Epoxidation is known for its high enantioselectivity across a wide range of allylic alcohol substrates.

Substrate	Tartrate Ester	Yield (%)	Enantiomeric Excess (ee, %)
(E)-2-Hexen-1-ol	L-(+)-DET	85	94
Geraniol	D-(-)-DET	95	>95
Cinnamyl alcohol	L-(+)-DET	75	96
Allyl alcohol	L-(+)-DET	80	95
3-(Trimethylsilyl)prop-2-en-1-ol	L-(+)-DET	78	90

Note: Yields and ee% are representative and can vary based on specific reaction conditions and scale.

## Experimental Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from established procedures for the Sharpless Asymmetric Epoxidation.[8]

### Materials:

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous
- (E)-2-Hexen-1-ol
- L-(+)-Diethyl tartrate (L-(+)-DET)
- Titanium (IV) isopropoxide ( $\text{Ti}(\text{O}-\text{i-Pr})_4$ )
- tert-Butyl hydroperoxide (TBHP), ~5.5 M in nonane
- 3 $\text{\AA}$  Molecular Sieves, activated powder
- Diethyl ether ( $\text{Et}_2\text{O}$ )

- 10% aqueous NaOH solution, saturated with NaCl
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

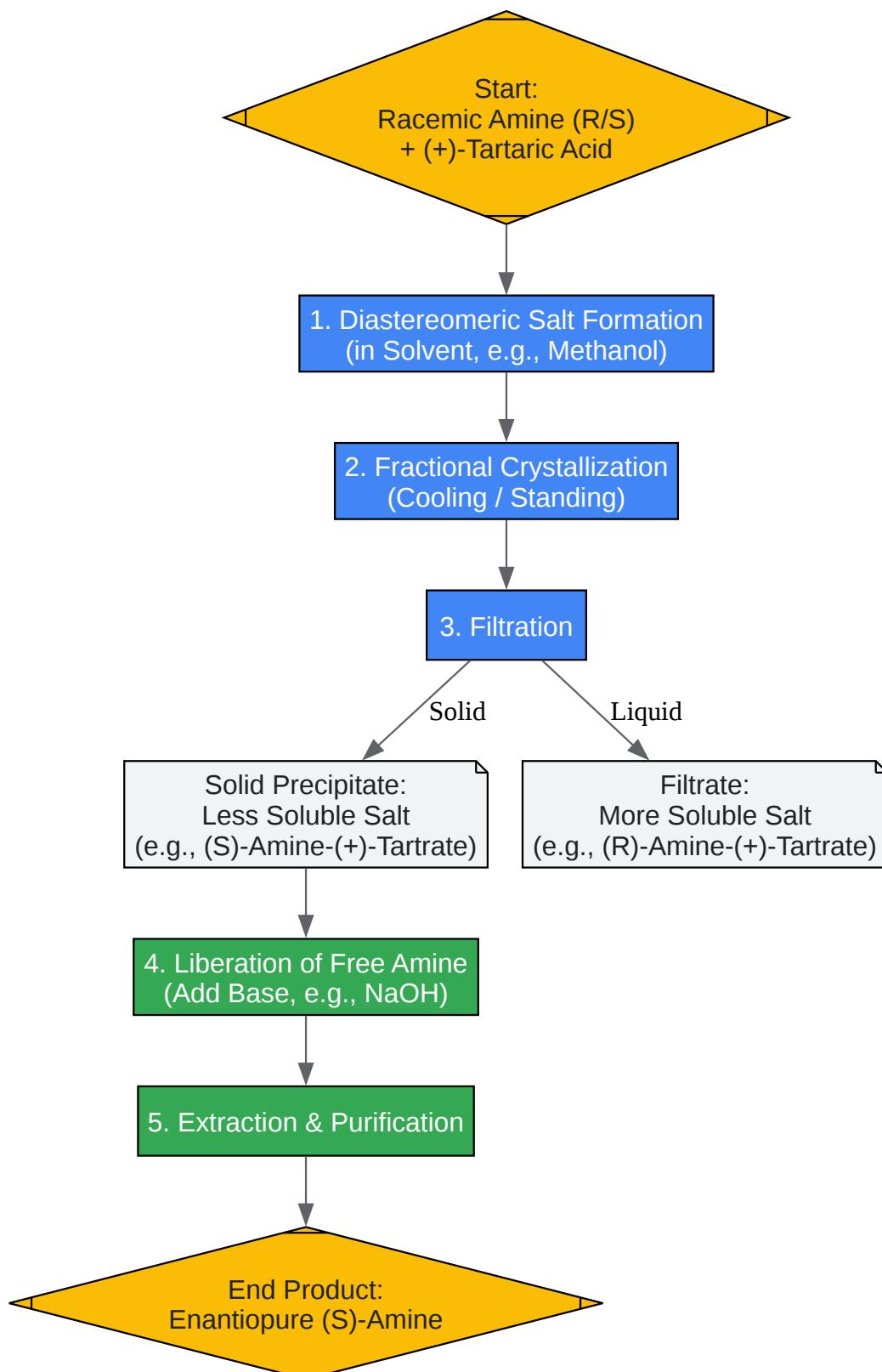
- Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 10 g of activated 3 $\text{\AA}$  powdered molecular sieves.<sup>[9]</sup> The flask is sealed with a rubber septum and cooled to -20 °C in a dry ice/acetone bath.
- Solvent and Reagents: Add 150 mL of anhydrous  $\text{CH}_2\text{Cl}_2$  to the cooled flask. Sequentially add, via syringe, 3.55 mL of L-(+)-DET, followed by 2.95 mL of  $\text{Ti}(\text{O}i\text{-Pr})_4$ . Stir the resulting mixture for 20 minutes at -20 °C to allow for catalyst formation.
- Substrate Addition: Add 5.0 g of (E)-2-hexen-1-ol to the catalyst mixture.
- Oxidant Addition: Slowly add 20 mL of a ~5.5 M solution of TBHP in nonane dropwise over 10 minutes, ensuring the internal temperature does not rise above -15 °C.
- Reaction Monitoring: The reaction mixture is stirred vigorously at -20 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Workup: Upon completion, add 25 mL of a 10% aqueous solution of NaOH saturated with NaCl to the reaction mixture. Remove the flask from the cooling bath and allow it to warm to room temperature with vigorous stirring for 1 hour. This should result in the formation of a clear organic layer and a white, gelatinous aqueous layer.
- Filtration and Extraction: Filter the mixture through a pad of Celite to remove the titanium salts. Rinse the flask and the Celite pad with 50 mL of diethyl ether. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with an additional 2x50 mL of diethyl ether.
- Purification: Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure. The crude epoxyalcohol can be further purified by flash column chromatography on silica gel.

## Application 2: Chiral Resolution of Racemic Amines

Chiral resolution via diastereomeric salt formation is a classical yet highly effective method for separating enantiomers.<sup>[10]</sup> Tartaric acid, being a chiral diacid, is an excellent resolving agent for racemic amines. The reaction of a racemic amine with one enantiomer of tartaric acid forms a pair of diastereomeric salts.<sup>[11][12]</sup> These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.<sup>[2]</sup> Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.<sup>[11]</sup>

## Experimental Workflow: Chiral Resolution

The process follows a straightforward sequence of salt formation, separation, and liberation of the free amine.

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Caption: Workflow for the chiral resolution of a racemic amine using tartaric acid.

## Quantitative Data

The efficiency of resolution is determined by the yield and enantiomeric excess of the recovered amine.

Racemic Amine	Resolving Agent	Solvent	Yield of Resolved Amine (%)	Enantiomeric Excess (ee, %)
$\alpha$ -Methylbenzylamine	(+)-Tartaric Acid	Methanol	~40 (per enantiomer)	>95
1-Phenyl-1,2,3,4-tetrahydroisoquinoline	(+)-Tartaric Acid	Methanol	>85 (of one diastereomer)	>98
Apremilast Intermediate	(R,R)-4-chlorotartranic acid	Water	High	>97

Note: Yields are often reported for the isolated diastereomeric salt or the single enantiomer, hence a theoretical maximum of 50% for one enantiomer from a racemate. Efficiency depends heavily on crystallization conditions.[\[13\]](#)

## Experimental Protocol: Resolution of Racemic $\alpha$ -Methylbenzylamine

This protocol is a classic example of diastereomeric salt resolution.[\[11\]](#)

Materials:

- Methanol (MeOH)
- (+)-Tartaric acid (R,R-enantiomer)
- Racemic ( $\pm$ )- $\alpha$ -methylbenzylamine

- 50% aqueous Sodium Hydroxide (NaOH)
- Diethyl ether (Et<sub>2</sub>O)
- Water (H<sub>2</sub>O)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle warming on a hot plate may be required to achieve complete dissolution.[11]
- Salt Formation: Remove the flask from heat and cautiously add 6.1 mL of racemic  $\alpha$ -methylbenzylamine to the solution. The mixture will exotherm. Cork the flask and allow it to stand undisturbed at room temperature for at least 24 hours (or until the next lab period) to allow for the slow crystallization of the less soluble diastereomeric salt.[11]
- Isolation of Diastereomeric Salt: Collect the precipitated prismatic crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
- Liberation of the Free Amine: Transfer the collected crystals to a beaker and add 20 mL of water. The salt will not dissolve completely. Slowly add 3-4 mL of 50% NaOH solution while stirring until the salt fully dissolves and a clear organic layer (the free amine) separates on top of the aqueous layer.[11]
- Extraction: Transfer the mixture to a separatory funnel. Extract the liberated amine with 3 x 20 mL portions of diethyl ether.
- Purification and Isolation: Combine the ether extracts and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>. Filter the solution to remove the drying agent and remove the diethyl ether by rotary evaporation to yield the resolved  $\alpha$ -methylbenzylamine.
- Analysis: Determine the enantiomeric excess of the product by polarimetry or chiral chromatography (HPLC or GC).

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